molecular formula C14H10Cl3I B14000936 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene CAS No. 16608-70-1

1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene

Cat. No.: B14000936
CAS No.: 16608-70-1
M. Wt: 411.5 g/mol
InChI Key: AGDVNCQNAITBNZ-UHFFFAOYSA-N
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Description

1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Cl3I It is a derivative of benzene, featuring chlorine and iodine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and coupling reactions. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Reagents: Such as halogens (Cl2, Br2) and nitronium ions (NO2+).

    Nucleophilic Reagents: Such as hydroxide ions (OH-) and amines (NH2R).

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce dehalogenated benzene derivatives .

Scientific Research Applications

1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the environment in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chlorinated or brominated analogs. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions and biological interactions .

Properties

CAS No.

16608-70-1

Molecular Formula

C14H10Cl3I

Molecular Weight

411.5 g/mol

IUPAC Name

1-chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene

InChI

InChI=1S/C14H10Cl3I/c15-11-3-1-2-10(8-11)13(14(16)17)9-4-6-12(18)7-5-9/h1-8,13-14H

InChI Key

AGDVNCQNAITBNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)I)C(Cl)Cl

Origin of Product

United States

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